molecular formula C25H21NO B15008701 2,2-Dimethyl-5-phenyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one

2,2-Dimethyl-5-phenyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B15008701
M. Wt: 351.4 g/mol
InChI Key: LQULWDRZRTWJSN-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-5-PHENYL-1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, which includes a phenanthridinone core with various substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-5-PHENYL-1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a phenyl-substituted precursor and a cyclizing agent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-5-PHENYL-1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

2,2-DIMETHYL-5-PHENYL-1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-4-ONE has various applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-5-PHENYL-1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Phenanthridinone Derivatives: Compounds with similar core structures but different substituents.

    Other Heterocyclic Aromatic Compounds: Compounds with similar aromatic ring systems but different functional groups.

Uniqueness

2,2-DIMETHYL-5-PHENYL-1H,2H,3H,4H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

2,2-dimethyl-5-phenyl-1,3-dihydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C25H21NO/c1-25(2)14-19-22-18-11-7-6-8-16(18)12-13-20(22)26-24(23(19)21(27)15-25)17-9-4-3-5-10-17/h3-13H,14-15H2,1-2H3

InChI Key

LQULWDRZRTWJSN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5)C

Origin of Product

United States

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